Selagine

Description

Historical Context of Selagine (Huperzine A) Discovery and Isolation

The history of this compound is intertwined with the study of club mosses, a group of ancient vascular plants. Its discovery and isolation marked a key moment in the exploration of bioactive compounds from natural sources.

Isolation from Natural Sources (e.g., Huperzia serrata, Huperzia selago, Lycopodium species)

This compound, or Huperzine A (HupA), was initially isolated from species belonging to the family Huperziaceae, which were formerly classified under the genus Lycopodium. The primary sources identified include Huperzia serrata and Huperzia selago (formerly Lycopodium selago). mdpi.comresearchgate.netakjournals.comnih.gov Huperzia serrata, a plant native to Asia, has a long history of use in traditional Chinese medicine. wikipedia.orgnih.govebi.ac.uknih.govzespoldowna.info Huperzia selago is found in Europe and North America and has also been recognized as a source of this alkaloid. mdpi.comakjournals.comicm.edu.pl Other Huperzia species, such as H. herteriana, H. ovatifolia, H. pinifolia, and certain Phlegmariurus species like P. carinatus and P. mingcheensis, have also been found to contain Huperzine A, albeit in varying quantities. mdpi.comnih.govwikipedia.org Research has indicated that the content of Huperzine A can vary significantly between species and even within different genotypes of the same species. nih.govresearchgate.netskemman.is For instance, studies on Huperzia selago have shown a wide range of Huperzine A content in different genotypes. skemman.is

Early Structural Elucidation and Identification

Early research into the alkaloids of Lycopodium species led to the isolation of various compounds. In 1960, the structure of an alkaloid named this compound, isolated from Lycopodium selago, was described. researchgate.netdrugfuture.com Later, in the 1980s, Chinese scientists isolated an alkaloid from Huperzia serrata and named it huperzine. zespoldowna.infodrugfuture.com The structural elucidation of these compounds involved chemical and spectroscopic methods. cdnsciencepub.com The revised structure of huperzine A was reported in 1986. drugfuture.com

Naming Convention: The Identity of this compound with Huperzine A

A significant point in the history of this compound's study was the confirmation of the identity between the alkaloid previously isolated as this compound from Lycopodium selago and the alkaloid isolated as huperzine A from Huperzia serrata. researchgate.netakjournals.comdrugfuture.com This identity was established in 1989 through comparative chemical studies. researchgate.netwikipedia.orgdrugfuture.com Thus, "this compound" and "Huperzine A" refer to the same chemical entity. mdpi.comakjournals.comnih.govresearchgate.netpharmacompass.comrxlist.comwebmd.comdrugbank.comresearchgate.net

Significance of this compound (Huperzine A) in Natural Product Chemistry Research

This compound (Huperzine A) holds significant importance in natural product chemistry research due to its unique chemical structure and potent biological activities. It is classified as a sesquiterpene alkaloid with a complex tricyclic structure. nih.govguidetoimmunopharmacology.org Its isolation from club mosses, a relatively understudied group compared to other medicinal plants, highlighted these organisms as valuable sources of bioactive compounds. The structure of Huperzine A has been a subject of detailed study, including its absolute configuration. nih.gov The presence of this specific alkaloid in certain Huperzia and Phlegmariurus species has also contributed to chemotaxonomic studies within the Lycopodiaceae family. zespoldowna.infoskemman.is The relatively low yield of Huperzine A from its natural sources has also spurred research into alternative production methods, including in vitro plant tissue cultures and total chemical synthesis. mdpi.comnih.govresearchgate.net

Research Trajectory and Evolution of Study Areas for this compound (Huperzine A)

The research trajectory of this compound (Huperzine A) has evolved significantly since its initial isolation. Early studies focused on its extraction and structural characterization. Following the discovery of its potent acetylcholinesterase (AChE) inhibitory activity in the 1980s, research rapidly expanded to investigate its pharmacological properties, particularly its potential therapeutic applications. mdpi.comakjournals.comnih.govnih.govzespoldowna.inforesearchgate.netguidetoimmunopharmacology.orgchemodex.comhealthopenresearch.org This led to extensive studies on its effects on the cholinergic system and its potential in addressing cognitive deficits. akjournals.comnih.govrxlist.comwebmd.comguidetoimmunopharmacology.orghealthopenresearch.org While initial research was primarily conducted in China, where Huperzia serrata is a traditional medicine, interest in this compound has become global. wikipedia.orgebi.ac.ukzespoldowna.infohealthopenresearch.org The focus of research has broadened from simply identifying its presence in plants to understanding its biosynthesis, developing efficient isolation and synthesis methods, and exploring its mechanisms of action at a molecular level. nih.govresearchgate.netslideshare.netgoogle.com The study of this compound continues to be an active area of research in natural product chemistry, medicinal chemistry, and neuropharmacology.

Structure

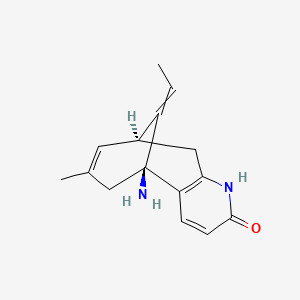

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

(1S,9S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m1/s1 |

InChI Key |

ZRJBHWIHUMBLCN-BMIGLBTASA-N |

Isomeric SMILES |

CC=C1[C@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

huperzine A huperzine A, (5alpha,9beta,11Z)-(-)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches to Selagine Huperzine A

Total Synthesis Strategies of (±)-Selagine (Huperzine A)

Total synthesis aims to construct the selagine molecule from simpler, readily available precursors. Several strategies have been developed over the years, contributing to the understanding of the key structural features and reactivity required for its assembly.

Early synthetic routes to (±)-selagine laid the groundwork for subsequent, more efficient approaches. The first total synthesis of (±)-huperzine A was reported by Qian and Ji in 1989. zespoldowna.infozespoldowna.info Kozikowski and coworkers also reported a synthesis of the (±)-form. drugfuture.com These initial efforts often involved lengthy linear sequences and faced challenges in controlling stereochemistry and achieving satisfactory yields. google.comgoogle.com Methodological innovations in these early stages focused on establishing the core bicyclo[3.3.1]nonene ring system and introducing the pyridone and amino functionalities in the correct positions. researchgate.net

The total synthesis of this compound often relies on the strategic construction of key intermediates that facilitate the formation of the complex ring system. Common strategies involve building the bicyclo[3.3.1]nonene core before appending the remaining parts of the molecule. Reaction cascades, where a series of reactions occur sequentially without isolation of intermediates, have been employed to increase efficiency and reduce the number of synthetic steps. researchgate.net For instance, intramolecular Heck reactions and annulation strategies have been key in constructing the tricyclic framework. researchgate.netnih.gov

Asymmetric Synthesis of (−)-Selagine (Huperzine A)

The natural product (−)-selagine is significantly more potent than its unnatural enantiomer (+)-selagine. nih.govgoogle.comnih.gov Therefore, the development of asymmetric synthetic routes to selectively produce the (−)-enantiomer has been a major focus of research. google.comgoogle.comgoogle.com Asymmetric synthesis aims to introduce chirality into the molecule during the synthetic process, leading to a predominance of one stereoisomer. springernature.com

Chiral pool approaches utilize naturally occurring enantiomerically pure compounds as starting materials, leveraging their inherent stereochemistry to control the stereochemistry of the final product. researchgate.netmdpi.commdpi.com While the direct application of chiral pool materials to the complex this compound structure can be challenging, these approaches have been explored to introduce specific stereocenters early in the synthesis. researchgate.netuni-muenchen.de

Asymmetric annulation reactions, which form cyclic structures while controlling stereochemistry, have proven to be powerful tools in the synthesis of (−)-selagine. nih.govcapes.gov.br Both organocatalysis and metal catalysis have been successfully applied in this context. researchgate.netunistra.frrsc.org Palladium-catalyzed asymmetric annulation reactions, in particular, have been explored to construct the bicyclic core with high enantioselectivity. researchgate.netnih.govcapes.gov.br These methods often involve the use of chiral ligands to direct the stereochemical outcome of the reaction. researchgate.netnih.gov

Chemoenzymatic Synthesis of this compound (Huperzine A) and Related Compounds

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high stereo- and regioselectivity often offered by enzymes. This approach holds promise for the efficient and selective synthesis of complex molecules like this compound. While direct chemoenzymatic total synthesis of this compound is an active area of research, enzymes have been successfully employed in the synthesis of related chiral compounds and intermediates, demonstrating the potential of this approach. researchgate.netmdpi.comrsc.orgmdpi.com

Enzymatic Steps in Stereoselective Production

Enzymatic steps are particularly valuable for achieving stereoselectivity in chemical synthesis, which is crucial for producing the desired enantiomer of chiral compounds like this compound. mdpi.com Enzymes such as lipases have been utilized in kinetic resolution processes to separate enantiomers of racemic mixtures, providing access to chiral building blocks with high enantiomeric purity. mdpi.com For example, lipase-mediated kinetic resolution has been successfully employed in the stereoselective synthesis of terpenoids, a class of natural products that includes this compound. mdpi.com Imine reductases (IREDs) are another class of enzymes demonstrating utility in asymmetric reductive amination, a key step in the synthesis of chiral amines, including intermediates relevant to this compound synthesis. mdpi.com Research has explored the use of IRED mutants to achieve high stereoselectivity in the reductive amination of substrates like phenylacetone (B166967) and propargylamine, which are precursors to compounds structurally related to this compound intermediates like (R)-desmethylselegiline. mdpi.com

Analog and Derivative Synthesis for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogs and derivatives is a crucial aspect of research aimed at understanding the relationship between chemical structure and biological activity (SAR). researchgate.netresearchgate.netheraldopenaccess.us By systematically modifying the structure of this compound, researchers can identify key structural features responsible for its biological effects, such as AChE inhibition, and potentially develop compounds with improved potency, selectivity, or pharmacological properties. researchgate.netheraldopenaccess.usnih.gov

Design and Synthesis of this compound (Huperzine A) Analogs

The design of this compound analogs often involves modifying different parts of the molecule, including the amino group, the ethylidene group, and the tricyclic ring system. nih.govregulations.gov Various synthetic strategies have been employed to prepare these analogs. For instance, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been used for the direct diversification of this compound, enabling the synthesis of N-(hetero)aryl analogs. nih.gov This approach has yielded a series of analogs with varying AChE inhibitory activities, providing valuable data for SAR analysis. nih.gov Other synthetic efforts have focused on creating isosteres at specific positions, such as the 5-position of the pyridone ring, to evaluate their impact on activity. nih.gov The synthesis of racemic analogs, such as rac-7-ethyl-huperzine A, has also been reported to compare their activity to the natural (−)-enantiomer. researchgate.net

Research findings from SAR studies on this compound analogs have revealed important insights. For example, studies on N-aryl-huperzine A analogs have suggested that the electron density of the installed aromatic or heteroaromatic ring plays a significant role in AChE inhibition activity. nih.gov Some analogs have demonstrated stronger anti-AChE activity and better neuroprotective properties in in vitro studies compared to this compound itself. nih.gov

Here is a table summarizing some research findings on this compound analogs and their AChE inhibitory activity:

| Analog Type | Example Modification | Key Finding related to SAR | Reference |

| N-(hetero)aryl analogs | Palladium-catalyzed N-arylation | Electron density of the aromatic/heteroaromatic ring influences AChE inhibition. | nih.gov |

| 5-substituted isosteres | Substitution at the 5-position | Retention of antiacetylcholinesterase activity with certain substitutions. | nih.gov |

| rac-7-ethyl analog | Ethyl group at the 7-position | Less potent than natural (-)-huperzine A. | researchgate.net |

Exploration of Modified Tricyclic Ring Systems

The tricyclic ring system is a core structural feature of this compound, and modifications to this system have been explored to understand its contribution to biological activity and to develop novel scaffolds with potential therapeutic utility. This compound possesses a 6-6-6 bridged tricyclic sesquiterpene alkaloid structure. researchgate.net Synthetic efforts have involved the construction of modified tricyclic frameworks that mimic or are related to the this compound core.

Research has included the synthesis of analogs where one of the rings is altered or replaced. For instance, a benzenoid analog of huperzine A, where the pyridone ring is replaced by a benzene (B151609) ring, has been synthesized to evaluate the contribution of the pyridone moiety to biological activity. regulations.gov The synthesis of compounds with modified fused ring systems, including multi-ring-fused 2-pyridones, has been explored in the context of developing molecules with potential amyloid modulating properties, which is relevant to neurodegenerative diseases that this compound has been investigated for. diva-portal.org While not directly this compound analogs, these studies on related tricyclic and fused heterocyclic systems contribute to the broader understanding of the structural requirements for activity in this class of compounds.

Preclinical Pharmacodynamics and Molecular Mechanisms of Selagine Huperzine A

Enzyme Inhibition Profiles

Acetylcholinesterase (AChE) Inhibition: Potency, Selectivity, and Reversibility

Selagine is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govmedchemexpress.comcaringsunshine.com This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. caringsunshine.compatsnap.com

The inhibitory potency of this compound against AChE has been well-documented. In vitro studies using rat cortex have reported an IC50 value of 82 nM. nih.govmedchemexpress.com The levorotatory enantiomer, (-)-Huperzine A, is the more potent inhibitor, with a reported Ki value of 8 nM, while the (+)-Huperzine A enantiomer is 38-fold less potent with a Ki value of 300 nM. caldic.com The mechanism of inhibition is of a mixed linear competitive type. caldic.com

A key feature of this compound's interaction with AChE is its selectivity for different molecular forms of the enzyme. It preferentially inhibits the tetrameric (G4) form of AChE, which is the predominant form in the central nervous system. caldic.com In the cortex, this compound inhibits the G4 form with a Ki of 7 x 10⁻⁹ M. caldic.com This selectivity for the G4 isoform is significantly higher than that of other AChE inhibitors. caldic.com

The interaction between this compound and AChE is characterized as reversible. nih.govmedchemexpress.comresearchgate.net X-ray crystallography studies of the Huperzine A-TcAChE complex have provided insights into its binding, showing a tighter and more specific interaction compared to other inhibitors like tacrine. nih.gov

| Parameter | Value | Notes |

|---|---|---|

| AChE IC50 (rat cortex) | 82 nM | nih.govmedchemexpress.com |

| Ki for (-)-Huperzine A | 8 nM | More potent enantiomer. caldic.com |

| Ki for (+)-Huperzine A | 300 nM | Less potent enantiomer. caldic.com |

| Ki for G4 isoform (cortex) | 7 x 10⁻⁹ M | Demonstrates isoform selectivity. caldic.com |

| Inhibition Type | Mixed linear competitive | caldic.com |

| Reversibility | Reversible | nih.govmedchemexpress.comresearchgate.net |

Butyrylcholinesterase (BuChE) Activity Modulation

This compound exhibits a high degree of selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE). nih.gov Studies have shown a 900-fold selectivity for AChE over BuChE. nih.gov Research on BuChE knockout mice demonstrated that this compound did not inhibit BuChE activity. nih.gov This high selectivity is a distinguishing feature compared to other cholinesterase inhibitors, some of which inhibit both enzymes. nih.gov The lack of significant BuChE inhibition suggests that the therapeutic effects of this compound are primarily mediated through its action on AChE.

Receptor Modulation and Neurotransmission Dynamics

Beyond enzyme inhibition, this compound interacts with key neurotransmitter receptors, contributing to its neuroprotective effects.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism and Excitotoxicity Modulation

This compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.compatsnap.comrsc.org This action is independent of its AChE inhibitory activity and is not stereodependent, with both (-)- and (+)-enantiomers showing similar potencies. nih.gov By blocking NMDA receptors, this compound can protect neurons from excitotoxicity, a process of neuronal damage caused by excessive stimulation by the excitatory neurotransmitter glutamate (B1630785). patsnap.com

Studies have shown that this compound reversibly inhibits the NMDA-induced current in a non-competitive, voltage-independent, and use-independent manner. nih.govresearchgate.net The IC50 for this inhibition has been reported to be 126 µM in dissociated rat hippocampal neurons. medchemexpress.comnih.govresearchgate.net The mechanism appears to involve an interaction with the polyamine binding site on the NMDA receptor. nih.gov

| Parameter | Value | Notes |

|---|---|---|

| NMDA Receptor IC50 | 126 µM | For inhibition of NMDA-induced current. medchemexpress.comnih.govresearchgate.net |

| Antagonism Type | Non-competitive | medchemexpress.compatsnap.comrsc.org |

| Voltage Dependency | Independent | nih.govresearchgate.net |

| Stereoselectivity | Not stereodependent | (-)- and (+)-enantiomers have similar potency. nih.gov |

Nicotinic Acetylcholine Receptor (nAChR) Modulation, particularly α7nAChR and α4β2nAChR

The increased availability of acetylcholine resulting from this compound's inhibition of AChE leads to the modulation of nicotinic acetylcholine receptors (nAChRs). The α7 and α4β2 subtypes of nAChRs are the most abundant in the central nervous system and are crucial for cognitive processes. mdpi.com Enhanced acetylcholine signaling through these receptors is believed to contribute to the cognitive benefits observed with this compound treatment. nih.gov Activation of α7nAChRs, in particular, has been linked to neuroprotective effects and modulation of neuroinflammation. mdpi.com While this compound's primary action is not direct binding to these receptors, its ability to elevate acetylcholine levels indirectly modulates their activity, leading to downstream signaling events such as the activation of the MAPK/ERK and PI3K/Akt pathways. nih.gov

Intracellular Signaling Pathways and Cellular Responses

This compound, also known as Huperzine A, is a naturally occurring sesquiterpene alkaloid compound derived from the firmoss Huperzia serrata. nih.gov Extensive preclinical research has demonstrated its neuroprotective potential, which is attributed to its ability to modulate various intracellular signaling pathways critical for neuronal survival, plasticity, and response to stressors. researchgate.net This section delineates the intricate molecular mechanisms through which this compound exerts its effects on key signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com Preclinical studies have indicated that this compound can influence this pathway. Specifically, research has shown that treatment with Huperzine A can lead to an increase in the phosphorylation of Erk1/2, key components of the MAPK pathway, in the brains of mice. nih.govmdpi.com This activation of the MAPK/ERK signaling is considered a master regulatory pathway for cell proliferation and differentiation. mdpi.com Furthermore, this compound's interaction with the noncanonical Wnt pathway occurs via Protein Kinase C (PKC)/MAPK signaling, which plays a role in preventing the accumulation of amyloid-β (Aβ) and neuronal apoptosis. nih.gov

One study found that selaginellin, a compound structurally related to this compound, inhibits melanogenesis by suppressing the MAPK signaling pathway. nih.gov This leads to the downregulation of microphthalmia-associated transcription factor (MITF) and its downstream targets, tyrosinase (TYR) and tyrosinase-related protein 2 (TYRP2). nih.gov While this study was not on this compound directly, it provides insight into how related compounds can modulate the MAPK pathway.

Table 1: Effects of this compound on the MAPK Signaling Pathway in Preclinical Models

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Mice Brains | Increased phosphorylation of Erk1/2 | nih.govmdpi.com |

| In Vitro (related compound) | Inhibition of MAPK pathway, leading to reduced melanogenesis | nih.gov |

| --- | Interaction with noncanonical Wnt pathway via PKC/MAPK signaling | nih.gov |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response. youtube.comnih.gov Dysregulation of this pathway is implicated in various neurodegenerative diseases. Preclinical evidence suggests that this compound exerts a potent anti-inflammatory effect by suppressing the transcriptional activation of NF-κB signaling. nih.gov This, in turn, leads to a decrease in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov

By inhibiting the NF-κB pathway, this compound provides protection against excitotoxicity and subsequent neuronal death. researchgate.netnih.gov The mechanism of action is thought to involve the α7 and α4β2 nicotinic acetylcholine receptors (nAChRs), through which this compound mediates its anti-inflammatory response. nih.gov

Table 2: Preclinical Findings on this compound's Influence on the NF-κB Signaling Pathway

| Effect of this compound | Downstream Consequences | Mediators | Reference |

|---|---|---|---|

| Suppression of NF-κB transcriptional activation | Decreased IL-1β and TNF-α protein expression | α7nAChRs and α4β2nAChRs | nih.gov |

| Inhibition of NF-κB pathway | Protection from excitotoxicity and neuronal death | --- | researchgate.netnih.gov |

The Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation. creative-diagnostics.comcreative-biogene.com Preclinical studies have shown that amyloid-β can impair PI3K/Akt signaling, leading to the activation of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), which contributes to tau hyperphosphorylation and neuronal death. nih.gov this compound has been found to counteract this by activating the PI3K/Akt pathway. nih.gov

The activation of the PI3K/Akt pathway by this compound is associated with improved neuronal survival. nih.gov This pathway is also linked to the activation of Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase receptor B (TrkB) signaling, which further promotes neuronal survival and synaptic transmission through the PI3K/TrkB/mTOR signaling cascade. nih.gov

Table 3: this compound's Regulation of the PI3K-Akt Signaling Pathway in Preclinical Research

| Action of this compound | Associated Upstream/Downstream Signaling | Outcome | Reference |

|---|---|---|---|

| Activation of PI3K/Akt signaling | Activation of BDNF/TrkB signaling | Improved neuronal survival | nih.gov |

| --- | Activation of PI3K/TrkB/mTOR signaling | Induced long-term potentiation and synaptic transmission | nih.gov |

The Wnt signaling pathway plays a crucial role in synaptic plasticity and neuronal survival. nih.gov Preclinical evidence strongly suggests that this compound can modulate both the canonical and noncanonical Wnt signaling pathways. nih.govresearchgate.net In the canonical pathway, this compound has been shown to inhibit the activity of GSK-3β. nih.govnih.gov This inhibition leads to the stabilization and increased levels of β-catenin in the brain. nih.govnih.gov The stabilized β-catenin can then translocate to the nucleus and upregulate the expression of target genes associated with synaptic plasticity and neuronal survival. nih.gov

Furthermore, the activation of Wnt signaling by this compound has been linked to the promotion of the nonamyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of neurotoxic amyloid-β peptides. nih.govnih.gov this compound's interaction with the noncanonical Wnt pathway occurs through PKC/MAPK signaling. nih.gov

Table 4: Preclinical Evidence of this compound's Regulation of the Wnt Signaling Pathway

| Pathway Modulated | Mechanism of Action | Consequence | Reference |

|---|---|---|---|

| Canonical Wnt/β-catenin | Inhibition of GSK-3β activity | Stabilization and increased levels of β-catenin | nih.govnih.gov |

| Canonical Wnt/β-catenin | Upregulation of target gene expression | Enhanced synaptic plasticity and neuronal survival | nih.gov |

| Nonamyloidogenic APP processing | Activation of Wnt signaling | Reduced amyloid-β burden | nih.govnih.gov |

| Noncanonical Wnt | Interaction via PKC/MAPK signaling | Prevention of amyloid-β accumulation and neuronal apoptosis | nih.gov |

Neuroprotective Mechanisms (Preclinical Studies)

Beyond its influence on major signaling cascades, this compound exhibits direct neuroprotective effects through various mechanisms, with its antioxidant properties being particularly prominent in preclinical research.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key contributor to neuronal damage in neurodegenerative diseases. researchgate.net Preclinical studies have consistently demonstrated that this compound possesses significant antioxidant properties. alzdiscovery.org

This compound has been shown to prevent damage induced by free radicals and attenuate mitochondrial dysfunction. mdpi.com In animal models, Huperzine A treatment led to an increase in the activity of antioxidant enzymes such as catalase (CAT) and glutathione (B108866) peroxidase (GSH-PX) in the brain. nih.gov It also has been observed to reduce ROS levels and increase ATP levels, indicating an improvement in mitochondrial function. nih.govmdpi.com In a rat model of hypobaric hypoxia, this compound supplementation was found to reduce oxidative stress in the hippocampus. researchgate.net Furthermore, some research suggests that this compound's neuroprotective effects are, in part, due to the modulation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response. researchgate.net

Table 5: Summary of Preclinical Findings on the Anti-oxidant Effects of this compound

| Experimental Model | Observed Anti-oxidant Effect | Reference |

|---|---|---|

| Animal Models | Increased activity of antioxidant enzymes (CAT, GSH-PX) | nih.gov |

| In Vitro/In Vivo Models | Reduced levels of reactive oxygen species (ROS) | nih.govmdpi.com |

| --- | Attenuation of mitochondrial dysfunction | mdpi.com |

| Rat Model of Hypobaric Hypoxia | Reduction of oxidative stress in the hippocampus | researchgate.net |

| --- | Modulation of the Nrf2/HO-1 pathway | researchgate.net |

Anti-apoptotic Mechanisms and Cell Survival Promotion

This compound exerts potent anti-apoptotic effects, contributing to the promotion of cell survival. This is achieved through multiple mechanisms, primarily centered on the regulation of mitochondria-dependent apoptotic pathways and the modulation of key proteins involved in programmed cell death.

Mitochondria play a central role in initiating the intrinsic pathway of apoptosis. rasagiline.com A critical event in this process is the release of cytochrome c from the mitochondria into the cytosol, which activates a cascade of caspases, the executioner enzymes of apoptosis. core.ac.uk this compound has been shown to prevent this mitochondria-dependent apoptosis. core.ac.uk In studies using primary cortical neurons, this compound significantly inhibited the release of cytochrome c and the subsequent activation of caspase-3, thereby blocking the apoptotic cascade. core.ac.uk This suggests that this compound may directly or indirectly stabilize the mitochondrial membrane, preventing the release of pro-apoptotic factors. core.ac.ukmdpi.com

The Bcl-2 family of proteins are critical regulators of apoptosis, consisting of both anti-apoptotic (pro-survival) and pro-apoptotic (pro-death) members. nih.govnih.govmdpi.com The balance between these opposing factions determines a cell's fate. researchgate.net Anti-apoptotic proteins like Bcl-2 inhibit apoptosis, often by preventing the release of cytochrome c from the mitochondria. mdpi.com Pro-apoptotic proteins, such as Bax, promote it. nih.gov

This compound has been found to favorably modulate this balance. In models of neuronal stress, this compound treatment has been observed to counteract the down-regulation of the anti-apoptotic protein Bcl-2. core.ac.uk Furthermore, studies have shown that in the presence of apoptotic stimuli like Aβ, this compound treatment leads to a much higher Bcl-2 to Bax ratio, which is indicative of a shift towards cell survival. nih.gov This regulation of apoptosis-related genes and proteins is a key mechanism behind this compound's neuroprotective effects. core.ac.uknih.gov

Interactive Table: Regulation of Apoptotic Proteins by this compound

| Protein Family | Member | Function | Effect of this compound |

|---|---|---|---|

| Anti-apoptotic | Bcl-2 | Inhibits programmed cell death. mdpi.com | Prevents down-regulation. core.ac.uk |

| Pro-apoptotic | Bax | Promotes programmed cell death. nih.gov | Expression is decreased relative to Bcl-2. nih.gov |

Modulation of Amyloid-beta (Aβ) Processing and Accumulation

A hallmark of certain neurodegenerative diseases is the accumulation of amyloid-beta (Aβ) peptide. mdpi.com this compound has been shown to influence the processing of the amyloid precursor protein (APP), from which Aβ is derived, thereby reducing its accumulation. mdpi.comnih.gov

APP can be processed through two main pathways: the amyloidogenic pathway, which produces the Aβ peptide, and the non-amyloidogenic pathway, which precludes Aβ formation. nih.govcell-stress.com

Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase, releasing the toxic Aβ fragment. researchgate.net

Non-Amyloidogenic Pathway: APP is first cleaved by α-secretase (such as ADAM10) within the Aβ domain. researchgate.neteuropeanreview.org This action prevents the formation of Aβ and instead produces a soluble, neuroprotective fragment known as sAPPα. europeanreview.orgnih.gov

Preclinical studies have demonstrated that this compound directs APP processing towards the beneficial non-amyloidogenic pathway. mdpi.comnih.gov It has been shown to augment the levels and activity of α-secretase enzymes like ADAM10. nih.gov Concurrently, this compound downregulates the expression of β-secretase (BACE1). nih.gov This dual action effectively shifts the equilibrium of APP metabolism away from the production of toxic Aβ and towards the generation of neuroprotective sAPPα, representing a key neuroprotective mechanism of the compound. nih.govnih.gov

Protection against Aβ-induced Cytotoxicity

This compound, also known as Huperzine A, demonstrates significant neuroprotective effects by counteracting the cytotoxic actions of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease. mdpi.commdpi.com Research indicates that this compound can mitigate Aβ-induced neuronal damage through multiple mechanisms. In vitro studies have shown that it can protect neurons from Aβ-mediated apoptosis. nih.gov

One of the key protective actions of this compound is its ability to reduce the accumulation of Aβ in the brain. mdpi.com In animal models, treatment with this compound has been shown to decrease the levels of Aβ, thereby lessening the toxic burden on neurons. nih.gov It also helps to prevent the destabilization of the mitochondrial membrane caused by Aβ, a critical event in the apoptotic cascade. nih.gov Furthermore, this compound has been observed to modulate the processing of the amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and thus reducing the production of Aβ peptides. mdpi.com By down-regulating the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key enzymes in the amyloidogenic pathway, this compound helps to decrease the generation of toxic Aβ species. mdpi.com

Studies on primary rat neurons have shown that Huperzine A ameliorates oligomeric Aβ42-induced neurotoxicity by reducing its intracellular accumulation. mdpi.com It also modulates the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in Aβ neurotoxicity. mdpi.com

Table 1: Mechanisms of this compound in Protecting Against Aβ-induced Cytotoxicity

| Mechanism | Finding |

|---|---|

| Reduction of Aβ Accumulation | Dose-dependently reduces subcellular amyloid-β in the cortex and hippocampus in APPswe/PS1 mice. mdpi.com |

| Modulation of APP Processing | Downregulates BACE1 and PS1 expression while augmenting ADAM10 levels, leading to decreased Aβ levels. mdpi.com |

| Inhibition of Apoptosis | Protects rat neurons against Aβ-mediated apoptosis. nih.gov Attenuates apoptosis by inhibiting the mitochondria-caspase pathway. core.ac.uk |

| Mitochondrial Protection | Prevents Aβ-mediated destabilization of the mitochondrial membrane. nih.gov |

Regulation of Neurotrophic Factors and Growth Factor Secretion (e.g., Nerve Growth Factor (NGF))

This compound has been shown to exert neurotrophic activity, which may be beneficial in the treatment of neurodegenerative disorders. nih.gov It can promote neurogenesis by enhancing neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). researchgate.net

In cultured rat cortical astrocytes, Huperzine A has been found to up-regulate the mRNA and protein levels of NGF. nih.gov This stimulation of NGF synthesis is a key part of its neuroprotective activity against oxidative stress. nih.gov Studies on SHSY5Y neuroblastoma cells demonstrated that Huperzine A protected against hydrogen peroxide-induced damage by increasing the synthesis of NGF and its receptors, TrkA and p75NTR. nih.gov This effect was mediated through the MAP/ERK kinase signal pathway. nih.gov

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, which are crucial for its neuroprotective effects in the context of neurodegenerative diseases where inflammation plays a significant role. nih.govtandfonline.com It can attenuate neuroinflammation by regulating various inflammatory pathways and mediators. researchgate.net

Research has shown that Huperzine A can suppress the expression of inflammatory cytokines and chemokines in the central nervous system. nih.govbohrium.com In a co-culture system of neural stem cells and microglia exposed to Aβ, Huperzine A treatment partially reduced the secretion of inflammatory factors, including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and macrophage inflammatory protein-1α (MIP-1α). nih.gov This anti-inflammatory action helps to protect neural stem cells from Aβ-induced apoptosis. nih.gov

A key aspect of this compound's anti-inflammatory action is its ability to downregulate the production of pro-inflammatory cytokines. Studies have demonstrated that Huperzine A significantly suppresses the expression of IL-1β and TNF-α. nih.govresearchgate.net In experimental autoimmune encephalomyelitis (EAE) mice, a model for multiple sclerosis, intraperitoneal injections of Huperzine A significantly suppressed the expression of TNF-α and IL-1β in the spinal cord. nih.gov

The anti-inflammatory effects of this compound are, in part, mediated through the cholinergic anti-inflammatory pathway. This pathway involves the activation of the α7 nicotinic acetylcholine receptor (α7nAChR), which leads to the suppression of inflammatory cytokine expression. nih.govresearchgate.net

By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, which can then activate α7nAChRs. mdpi.com This activation downregulates the activity of macrophages, microglia, and astrocytes, inhibiting the production of proinflammatory cytokines. nih.gov The involvement of this pathway has been demonstrated in studies where the effects of Huperzine A on TNF-α production were reversed by a nicotinic acetylcholine receptor antagonist. ovid.com This suggests that the cholinergic anti-inflammatory pathway plays a crucial role in the anti-inflammatory and neuroprotective effects of this compound. nih.govnih.gov

Table 2: Anti-inflammatory Effects of this compound

| Effect | Finding |

|---|---|

| Suppression of Cytokines | Downregulates IL-1β, IL-6, and TNF-α secretion and NF-kB signaling. nih.gov |

| Cholinergic Pathway | Activates the α7nAChR, which suppresses inflammatory cytokine expression. nih.gov |

| Microglial Regulation | Reduces the expression of cytokines and chemokines directly in microglial cells. mdpi.com |

Mitochondrial Function Preservation and Improvement

This compound has been shown to protect and improve mitochondrial function, which is often impaired in neurodegenerative diseases. researchgate.netpatsnap.com Mitochondrial dysfunction is a key factor in neuronal cell death, and this compound's ability to preserve mitochondrial integrity is a significant aspect of its neuroprotective properties. nih.gov

Treatment with Huperzine A can prevent Aβ accumulation in the mitochondrial matrix and its interaction with mitochondrial proteins. nih.gov It has been shown to restore adenosine (B11128) triphosphate (ATP) levels and reduce reactive oxygen species (ROS) levels that are increased by Aβ. nih.gov By preventing the destabilization of the mitochondrial membrane, this compound helps to maintain mitochondrial enzymatic activity, membrane potential, and ATP formation. nih.govnih.gov

In APPswe/PS1 mice, Huperzine A treatment ameliorated mitochondrial swelling and attenuated the Aβ load in brain mitochondrial homogenates. nih.gov It also enriches proteins involved in oxidative phosphorylation, thereby improving mitochondrial respiration. mdpi.com

Research has identified direct interactions between this compound and key mitochondrial proteins, suggesting a mechanism for its effects on mitochondrial function. Using a cDNA phage display library and mammalian brain tissue extracts, studies have shown that Huperzine A can bind to mitochondrial NADH dehydrogenase subunit 1 and mitochondrial ATP synthase. nih.gov

These interactions are thought to improve the activities of these enzymes, promote electron transport on the respiratory chain, and increase ATP production to supply energy for neuronal repair. nih.gov Furthermore, Huperzine A has been found to reduce the level of amyloid-binding alcohol dehydrogenase (ABAD), a mitochondrial enzyme that facilitates Aβ-induced mitochondrial damage. nih.gov By reducing Aβ-ABAD complexes, Huperzine A improves cerebral mitochondrial function. nih.gov

Table 3: this compound's Effects on Mitochondrial Function

| Effect | Finding |

|---|---|

| ATP Production | Restores ATP levels increased by Aβ42 in neurons. nih.gov |

| ROS Reduction | Reduces reactive oxygen species (ROS) levels increased by Aβ42. nih.gov |

| Protein Interaction | Interacts with NADH dehydrogenase subunit 1 and ATP synthase. nih.gov |

| ABAD Reduction | Reduces the level of amyloid-binding alcohol dehydrogenase (ABAD). nih.gov |

Mitigation of Mitochondrial Dysfunction

This compound, also known as Huperzine A, has demonstrated significant neuroprotective effects through the mitigation of mitochondrial dysfunction in various preclinical models. nih.gov Research indicates that its mechanisms are independent of its well-known cholinergic effects. nih.gov Studies have shown that this compound can directly protect mitochondria against damage induced by neurotoxic substances, such as the amyloid-beta (Aβ) peptide. nih.govnih.gov

In cultured neuron-like rat pheochromocytoma (PC12) cells exposed to the Aβ peptide fragment 25-35, pretreatment with this compound attenuated multiple signs of cellular stress. nih.gov It counteracted the rapid decline in ATP levels, the disruption of mitochondrial membrane homeostasis, the reduction in mitochondrial membrane potential, and the decreased activity of ion transport proteins. nih.gov Furthermore, this compound was found to alleviate the Aβ-induced inhibition of key enzymes in the electron transport chain and the tricarboxylic acid cycle. nih.gov Notably, in these models, this compound not only protected against Aβ-induced damage but also enhanced ATP concentration and reduced the accumulation of reactive oxygen species (ROS) in healthy, unharmed cells. nih.gov

Investigations using isolated rat brain mitochondria have provided further insight into its direct mitochondrial-targeted effects. nih.gov this compound effectively prevents Aβ-induced mitochondrial swelling, the increase in ROS, and the release of cytochrome c, a key event in the apoptotic cascade. nih.gov It has also been shown to ameliorate Aβ-induced decreases in mitochondrial respiration and transmembrane potential. nih.gov One of the specific mechanisms identified is the ability of this compound to inhibit the penetration of Aβ into the mitochondria, thereby preventing the subsequent dysfunction of the tricarboxylic acid cycle. nih.gov

The protective effects of this compound on mitochondria extend to ischemia-reperfusion injury models. In a rat model of middle cerebral artery occlusion (MCAO), pretreatment with this compound preserved the activities of mitochondrial respiratory chain enzymes (complex I, complex II-III, and complex IV) and alpha-ketoglutarate (B1197944) dehydrogenase. researchgate.net This was accompanied by a decrease in ROS production and an attenuation of mitochondrial swelling. researchgate.net In vitro studies further confirmed that this compound protects isolated nonsynaptosomal mitochondria from calcium-induced damage by preserving the mitochondrial membrane potential and decreasing ROS production. researchgate.net

| Parameter | Model System | Observed Effect of this compound | Reference |

|---|---|---|---|

| ATP Levels | Aβ-treated PC12 cells | Attenuated decline; Enhanced concentration in normal cells | nih.gov |

| Mitochondrial Membrane Potential | Aβ-treated PC12 cells; Isolated mitochondria | Attenuated reduction; Preserved against calcium-induced damage | nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Aβ-treated PC12 cells; Isolated mitochondria; MCAO model | Decreased accumulation/production | nih.govnih.govresearchgate.net |

| Mitochondrial Swelling | Isolated mitochondria; MCAO model | Prevented/Attenuated | nih.govresearchgate.net |

| Cytochrome c Release | Isolated mitochondria | Prevented | nih.gov |

| Respiratory Chain Enzyme Activity | MCAO model | Preserved activity of Complex I, II-III, IV | researchgate.net |

| Aβ Penetration into Mitochondria | Isolated brain cortical mitochondria | Inhibited | nih.gov |

Iron Homeostasis Modulation

A novel pharmacological mechanism contributing to the neuroprotective properties of this compound involves the modulation of iron homeostasis. researchgate.netnih.gov An imbalance of metal ions, particularly iron, in the brain is linked to the pathology of neurodegenerative diseases. acs.org Preclinical studies have revealed that this compound can reduce brain iron accumulation, suggesting a potential disease-modifying capability beyond its primary role as an acetylcholinesterase inhibitor. nih.govresearchgate.net

The molecular mechanism underlying this effect involves the regulation of key proteins in iron transport. researchgate.net Research in cultured neurons has demonstrated that this compound reduces the expression of transferrin receptor 1 (TfR1), a primary protein responsible for the uptake of iron into cells. researchgate.netnih.gov Consequently, this compound administration leads to a decrease in transferrin-bound iron uptake. researchgate.netnih.gov Transferrin itself is a crucial protein for managing iron levels and preventing the oxidative stress that free iron can generate. acs.org By modulating the expression of TfR1, this compound directly influences the rate at which neurons acquire iron, thereby helping to correct the disrupted iron homeostasis implicated in neurodegenerative processes. researchgate.net

| Parameter | Model System | Observed Effect of this compound | Reference |

|---|---|---|---|

| Brain Iron Content | APPswe/PS1dE9 Transgenic Mice | Decreased | researchgate.netnih.gov |

| Transferrin Receptor 1 (TfR1) Expression | Cultured Neurons | Reduced | researchgate.netnih.gov |

| Transferrin-Bound Iron Uptake | Cultured Neurons | Reduced | researchgate.netnih.gov |

| Therapeutic Efficacy (Aβ reduction) | APPswe/PS1dE9 Transgenic Mice on high-iron diet | Abolished/Largely reduced | researchgate.net |

Preclinical Efficacy Studies of Selagine Huperzine A

In Vitro Cellular Models

In vitro studies using various cell lines and primary cell cultures have been instrumental in detailing the molecular pathways through which Selagine exerts its effects. These models allow for controlled investigation of the compound's direct actions on neuronal and other cell types.

Neuroblastoma cell lines, such as the rat pheochromocytoma line PC12 and the human-derived SH-SY5Y line, are widely used in neuropharmacological research due to their neuronal characteristics. Studies on these cells have revealed that this compound offers significant protection against various neurotoxic insults.

In PC12 cells, this compound has been shown to protect against apoptosis induced by hydrogen peroxide (H₂O₂), a model for oxidative stress. This protective effect is associated with the regulation of apoptosis-related genes. Specifically, pretreatment with this compound was found to attenuate the H₂O₂-induced overexpression of pro-apoptotic genes like Bax and p53, while restoring the levels of the anti-apoptotic gene Bcl-2. nih.gov

Similarly, in SH-SY5Y cells, this compound demonstrates protective activity against oxidative stress. Research indicates that its cytoprotective effect is mediated, at least in part, by the upregulation of Nerve Growth Factor (NGF) and its corresponding receptors, TrkA and p75NTR. core.ac.uk The neuroprotective effects of this compound against H₂O₂-induced cytotoxicity were blocked by inhibitors of the TrkA receptor and the MAP/ERK signaling pathway, confirming the crucial role of this pathway in its mechanism of action. core.ac.uknih.gov

Table 1: Effects of this compound (Huperzine A) in Neuroblastoma Cell Lines

| Cell Line | Model of Injury | Key Findings | Mechanism of Action |

|---|---|---|---|

| PC12 | Hydrogen Peroxide (H₂O₂)-induced apoptosis | Prevents apoptosis, chromatin condensation, and DNA laddering. | Attenuates overexpression of Bax and p53; restores Bcl-2 levels. nih.gov |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂)-induced oxidative stress | Reduces cytotoxicity and protects against cell damage. | Upregulates Nerve Growth Factor (NGF) and its receptors; involves the MAP/ERK kinase signal pathway. core.ac.uk |

Primary neuronal cultures, derived directly from animal brain tissue, provide a model that more closely resembles the in vivo environment. Studies using these cultures have corroborated the neuroprotective effects of this compound observed in cell lines.

In primary cortical neurons from rats, this compound has been shown to attenuate apoptosis induced by serum deprivation. This process was accompanied by an inhibition of caspase-3 activity and a reduction in the release of cytochrome c from mitochondria into the cytosol. researchgate.netCurrent time information in Chicago, IL, US. This suggests that this compound can block neuronal apoptosis by interfering with the mitochondria-dependent caspase pathway. researchgate.netCurrent time information in Chicago, IL, US.

Furthermore, this compound demonstrates a potent ability to protect various primary neuronal cells from glutamate-induced excitotoxicity. Pretreatment with this compound reduced cell death in cultures derived from the forebrain, hippocampus, cortex, and cerebellum of embryonic rats exposed to toxic levels of glutamate (B1630785). researchgate.net The mechanism for this protection involves the reduction of glutamate-induced calcium mobilization. researchgate.net

Research into the effects of this compound on neural stem cells (NSCs) has uncovered a role for the compound in neurogenesis. In vitro studies have shown that this compound not only promotes the proliferation of cultured mouse embryonic hippocampal NSCs but also protects them from toxic insults. nih.gov The proliferative effect was found to be mediated through the activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. nih.gov

In a co-culture system of NSCs and microglia, this compound was able to protect NSCs from amyloid-beta (Aβ)-induced apoptosis. mdpi.com The protective mechanism involves restraining the inflammatory response of microglia, as evidenced by reduced secretion of inflammatory cytokines such as IL-6 and TNF-α. mdpi.com this compound treatment also led to a higher Bcl-2 to Bax ratio, indicating a shift towards cell survival. mdpi.com

While this compound has been extensively studied for its neuroprotective properties, the current body of scientific literature lacks specific studies on the direct effects of pure this compound (Huperzine A) on oral cancer cell lines or osteosarcoma cell lines. Research into the anticancer potential of compounds from the Huperzia genus has often focused on extracts or other constituent biflavonoids rather than isolated, pure this compound. Therefore, data specifically attributing cytotoxic or anti-proliferative effects in these particular cancer types to pure this compound is not available.

In Vivo Animal Models of Neurological Disorders

Following promising in vitro results, the efficacy of this compound has been evaluated in various animal models that mimic the pathology of human neurological diseases.

This compound has shown significant therapeutic effects in multiple rodent models of Alzheimer's disease (AD). nih.gov A systematic analysis of preclinical studies revealed that in these models, this compound treatment could improve memory function, decrease levels of amyloid-beta (Aβ), and inhibit acetylcholinesterase (AChE) activity. nih.gov It has been shown to improve cognitive deficits in a dose- and time-dependent manner in various animal models of neurological disease. nih.gov The compound's neuroprotective effects in AD models are also linked to its ability to reduce neuroinflammation by decreasing the levels of pro-inflammatory cytokines like IL-6 and TNF-α in the hippocampus. nih.gov

In animal models of Parkinson's disease (PD), specifically the MPTP-induced murine model, this compound has also demonstrated beneficial effects. Administration of this compound was found to significantly improve impaired locomotor behaviors and deficits in learning and memory. Furthermore, it helped prevent the degeneration of dopaminergic neurons, a key pathological hallmark of PD.

Table 2: Effects of this compound (Huperzine A) in Animal Models of Neurodegeneration

| Disease Model | Animal | Key Findings |

|---|---|---|

| Alzheimer's Disease (AD) | Rodents (various models) | Improved memory and cognitive function. nih.gov Decreased amyloid-beta (Aβ) levels and plaque numbers. nih.gov Reduced neuroinflammation (e.g., IL-6, TNF-α). nih.gov |

| Parkinson's Disease (PD) | MPTP-induced mice | Ameliorated motor and cognitive abnormalities. Prevented the degeneration of dopaminergic neurons. |

Models of Neurodegeneration (e.g., Alzheimer's Disease models, Parkinson's Disease models)

Cognitive Function Assessment in Animal Models

This compound has been shown to improve cognitive function in various animal models of neurodegenerative diseases and cognitive impairment. nih.govnih.govnih.govnih.gov Studies in rodent models of Alzheimer's disease, for instance, have demonstrated that this compound treatment can enhance memory and learning. nih.govnih.govadeeva.com In a cuprizone-induced mouse model, which mimics some aspects of multiple sclerosis, Huperzine A was found to augment cognitive functions. nih.gov Furthermore, in a murine model of Parkinson's disease, intervention with Huperzine A injection significantly improved learning and memory abilities.

One of the primary mechanisms behind this cognitive enhancement is the inhibition of acetylcholinesterase, which leads to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netcaringsunshine.compatsnap.com Acetylcholine plays a crucial role in memory and learning processes. researchgate.netcaringsunshine.compatsnap.com Beyond its role as an acetylcholinesterase inhibitor, animal studies suggest that this compound may also decrease the buildup of beta-amyloid plaque, a hallmark of Alzheimer's disease. adeeva.com

Table 1: Effects of this compound (Huperzine A) on Cognitive Function in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Cuprizone-Induced Mouse Model | Augmented cognitive functions. | nih.govnih.gov |

| Murine Model of Parkinson's Disease | Significantly improved learning and memory abilities. | |

| Rodent Models of Alzheimer's Disease | Enhanced memory and learning; Decreased beta-amyloid plaque build-up. | nih.govnih.govadeeva.com |

| Traumatic Brain Injury (TBI) Mouse Model | Significant improvement in Morris water maze performance. | nih.gov |

Motor Function Assessment in Animal Models

Preclinical studies have also investigated the effects of this compound on motor function in various animal models. In a cuprizone-induced mouse model of demyelination, Huperzine A treatment significantly improved motor coordination. nih.gov This was assessed using the beam walking test and the rotarod test, where mice treated with Huperzine A demonstrated better performance compared to the control group. nih.gov The rotarod test is a common method for evaluating motor performance in rodents. mdpi.com

Furthermore, in a murine model of Parkinson's disease, intervention with a Huperzine A injection was found to significantly improve impaired locomotor behaviors. These findings suggest that this compound may have therapeutic potential in conditions characterized by motor deficits.

Table 2: Effects of this compound (Huperzine A) on Motor Function in Animal Models

| Animal Model | Assessment Method | Key Findings | Reference |

|---|---|---|---|

| Cuprizone-Induced Mouse Model | Beam Walking Test, Rotarod Test | Significantly improved motor coordination. | nih.gov |

| Murine Model of Parkinson's Disease | Not specified | Significantly improved impaired locomotor behaviors. |

Neurotransmitter Level Restoration (e.g., Acetylcholine, Dopamine)

A key mechanism of action for this compound is its ability to modulate neurotransmitter levels in the brain, particularly acetylcholine. caringsunshine.com By reversibly inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine, Huperzine A effectively increases the concentration of this neurotransmitter in the synaptic cleft. patsnap.com This action is believed to be central to its cognitive-enhancing effects. caringsunshine.compatsnap.com

In freely-moving rats, Huperzine A has been shown to dose-dependently elevate extracellular acetylcholine levels in the medial prefrontal cortex and hippocampus. nih.gov This elevation of acetylcholine was associated with an increased release of dopamine (B1211576) in the same brain regions. nih.gov However, the study found that Huperzine A did not affect the levels of norepinephrine (B1679862) or 5-hydroxytryptamine. nih.gov In another study on rats with beta-amyloid peptide-induced dysfunction, Huperzine A treatment ameliorated deficits in extracellular acetylcholine, dopamine, and norepinephrine in the medial prefrontal cortex. nih.gov

Table 3: Effects of this compound (Huperzine A) on Neurotransmitter Levels in Rats

| Brain Region | Neurotransmitter | Effect | Reference |

|---|---|---|---|

| Medial Prefrontal Cortex | Acetylcholine | Increased | nih.govnih.gov |

| Medial Prefrontal Cortex | Dopamine | Increased | nih.govnih.gov |

| Medial Prefrontal Cortex | Norepinephrine | Increased (in beta-amyloid model) | nih.gov |

| Medial Prefrontal Cortex | 5-hydroxytryptamine | No effect | nih.gov |

| Hippocampus | Acetylcholine | Increased | nih.gov |

| Hippocampus | Dopamine | Increased | nih.gov |

| Hippocampus | Norepinephrine | No effect | nih.gov |

| Hippocampus | 5-hydroxytryptamine | No effect | nih.gov |

Models of Excitotoxicity (e.g., NMDA-induced toxicity, Glutamate-induced neurotoxicity)

Excitotoxicity is a pathological process in which neurons are damaged and killed by the overactivation of glutamate receptors, such as the NMDA receptor. johnshopkins.eduresearchgate.net This process is implicated in a number of neurodegenerative diseases. nih.govnih.gov this compound has demonstrated neuroprotective effects in models of excitotoxicity, partly through its action as an NMDA receptor antagonist. patsnap.com By blocking these receptors, Huperzine A can reduce the excessive influx of calcium into neurons that leads to cell death. patsnap.complos.org

In preclinical studies, Huperzine A has been shown to protect neurons against glutamate-induced toxicity. nih.gov It has also been found to offer protection against N-methyl-D-aspartate-induced seizures and status epilepticus in rats. caldic.com This antagonistic effect on NMDA receptors contributes to its broader neuroprotective profile. patsnap.com

Models of Oxidative Stress and Inflammation

This compound has demonstrated significant anti-inflammatory and antioxidant properties in various preclinical models. researchgate.netalzdiscovery.org In a mouse model of traumatic brain injury, Huperzine A treatment significantly attenuated markers of neuroinflammation and oxidative stress. nih.gov It was found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). caldic.com

In a cuprizone-induced mouse model, Huperzine A increased the mRNA levels of anti-inflammatory cytokines while reducing the levels of pro-inflammatory cytokines. nih.govnih.govmdpi.com The anti-inflammatory effects of Huperzine A are thought to be mediated, in part, through the cholinergic anti-inflammatory pathway, which involves the activation of nicotinic acetylcholine receptors. caldic.com This activation can lead to the suppression of inflammatory responses. researchgate.netcaldic.com Furthermore, in a rat study on induced-hepatocyte replicative senescence, Huperzine A demonstrated anti-oxidant and anti-inflammatory effects. alzdiscovery.org

Table 4: Anti-inflammatory and Antioxidant Effects of this compound (Huperzine A) in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Traumatic Brain Injury (TBI) Mouse Model | Attenuated markers of neuroinflammation and oxidative stress; Reduced TNF-α and IL-1β levels. | nih.govcaldic.com |

| Cuprizone-Induced Mouse Model | Increased anti-inflammatory cytokines; Reduced pro-inflammatory cytokines. | nih.govnih.govmdpi.com |

| D-gal-induced hepatic injury mice | Exhibited protective effects against hepatotoxicity and inflame-aging. | mdpi.com |

| Rat model of induced-hepatocyte replicative senescence | Demonstrated anti-oxidant and anti-inflammatory effects. | alzdiscovery.org |

Models of Epileptic Activity and Seizure Suppression

This compound has shown anticonvulsant effects in several animal models of epilepsy. caldic.com It has been found to provide protection against seizures induced by various methods, including the 6 Hz, pentylenetetrazole (PTZ), and maximal electroshock (MES) models in mice. nih.gov Robust protection against 6 Hz, MES, and hyperthermia-induced seizures was also observed in mouse models of Dravet syndrome and genetic epilepsy with febrile seizures plus (GEFS+). nih.govemory.edu

In the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model, Huperzine A was shown to suppress absence seizures. nih.gov The antiepileptic potential of this compound is attributed to several mechanisms, including the enhancement of GABAergic transmission, which is the primary inhibitory neurotransmitter system in the brain. caldic.comtandfonline.com

Table 5: Anticonvulsant Effects of this compound (Huperzine A) in Animal Models

| Animal Model/Seizure Induction Method | Key Findings | Reference |

|---|---|---|

| 6 Hz, Pentylenetetrazole (PTZ), Maximal Electroshock (MES) in CF1 mice | Conferred protection against induced seizures. | nih.gov |

| Mouse models of Dravet syndrome and GEFS+ | Robust protection against 6 Hz, MES, and hyperthermia-induced seizures. | nih.govemory.edu |

| Genetic Absence Epilepsy Rat from Strasbourg (GAERS) | Suppressed absence seizures. | nih.gov |

Biotechnological Production and Source Exploration of Selagine Huperzine A

In Vitro Plant Tissue Culture for Production

In vitro plant tissue culture techniques offer a controlled environment for the growth of plant material and the potential biosynthesis of secondary metabolites like Selagine. This approach can circumvent issues related to the slow growth of Huperzia species and the variability in alkaloid content observed in wild populations. mdpi.comicm.edu.pl

Prothallus Cultures and Gametophyte Production

Studies have explored the use of prothallus cultures and gametophyte production from Huperzia species, particularly Huperzia selago, for this compound biosynthesis. Axenic tissue cultures can be established from spores collected from wild sporophytes. mdpi.comnih.govebi.ac.uk Prothalli, the gametophyte stage of club mosses, can be obtained after several months in culture. mdpi.comnih.govebi.ac.uk These gametophytes have shown high viability and rapid growth under appropriate culture conditions. mdpi.comnih.gov

Optimization of Culture Conditions for Alkaloid Biosynthesis

Optimization of in vitro culture conditions is crucial for enhancing the biosynthesis and accumulation of this compound in plant tissues. Research on Huperzia selago gametophyte cultures has demonstrated that the culture medium composition significantly impacts this compound content. mdpi.comnih.gov For instance, high this compound content, ranging from 0.74 mg/g to 4.73 mg/g dry weight (DW), has been observed in gametophytes from in vitro culture. mdpi.comnih.gov The highest yields of this compound biosynthesis (over 4 mg/g DW) were achieved on W/S medium without growth regulators over an extended culture period (8 to 24 weeks). mdpi.comnih.gov This highlights the potential of gametophyte cultures for efficient this compound production, with reported yields significantly higher compared to sporophyte cultures and even substantially greater than that obtained from Huperzia serrata. mdpi.comnih.gov

Table 1: this compound (Huperzine A) Content in Huperzia selago Gametophyte Cultures

| Culture Medium | Culture Duration (weeks) | This compound (HupA) Content (mg/g DW) |

| W/S medium without growth regulators | 8-24 | >4.0 mdpi.comnih.gov |

| W/S medium without growth regulators | 8 | 4.73 mdpi.comnih.gov |

| W/S medium without growth regulators | 4 | 2.35 mdpi.comnih.gov |

| In vitro culture (range) | Not specified | 0.74 - 4.73 mdpi.comnih.gov |

Endophytic Fungi Production of this compound (Huperzine A)

Endophytic fungi, which live within plant tissues, have emerged as a promising alternative source for this compound production. nih.govebi.ac.uksci-hub.seresearchgate.net These fungi can potentially produce the same bioactive compounds as their host plants, offering a more readily manipulated system for biosynthesis compared to slow-growing Huperzia species. ebi.ac.uksci-hub.se

Identification of this compound (Huperzine A)-Producing Endophytes

Numerous studies have focused on isolating and identifying endophytic fungi from Huperzia species, particularly Huperzia serrata, that are capable of producing this compound. ebi.ac.ukresearchgate.netnih.govsemanticscholar.org Screening efforts have led to the identification of this compound-producing endophytes belonging to various genera, including Acremonium, Aspergillus, Blastomyces, Botrytis, Colletotrichum, Epicoccum, Fusarium, Hypoxylon, Leptosphaeria, Mycoleptodiscus, Paecilomyces, Penicillium, Phoma, Phyllosticta, Schizophyllum, Shiraia, and Trichoderma. researchgate.netnih.govsemanticscholar.orgmdpi.com For example, a Trichoderma species (strain L44) isolated from H. serrata was found to produce this compound at a yield of 37.63 µg/g on a dry weight basis. nih.gov Another identified this compound-producing endophyte from H. serrata is Colletotrichum gloeosporioides (strain ES026). google.com Recent studies have also identified novel this compound-producing endophytic fungi from other Lycopodiaceae species like Lycopodium clavatum and Phlegmariurus squarrosus, including strains capable of simultaneously producing both this compound and Huperzine B. mdpi.com

Fermentation Strategies and Elicitor Studies

Optimizing fermentation strategies is essential for maximizing this compound production by endophytic fungi. This involves evaluating different culture conditions, including medium composition, dissolved oxygen levels, and culture state. sci-hub.se The addition of elicitors, substances that induce or enhance the production of secondary metabolites, has also been explored. nih.govsci-hub.senih.gov For instance, adding Huperzia serrata extracts, L-lysine, and acetic acid to the culture medium has been shown to enhance this compound production in the endophytic fungus Shiraia sp. Slf14. nih.gov Trace amounts of this compound itself have also been found to improve its production in this fungal strain, reaching a maximum content of approximately 40 μg/g. nih.gov

Advanced Research Methodologies Applied to Selagine Huperzine A Studies

Network Pharmacology and Proteomics for Target Identification

Network pharmacology is a powerful in silico approach used to predict the potential targets and mechanisms of a drug by constructing and analyzing complex biological networks. nih.gov In the study of Selagine, network pharmacology has been employed to identify its putative targets. For instance, by integrating data from various public databases, researchers have predicted numerous potential anti-rosacea targets of this compound. nih.gov Subsequent enrichment analysis of these targets revealed their involvement in key signaling pathways, including the MAPK, NF-kappa B, and PI3K-AKT signaling pathways. nih.gov

Proteomics, the large-scale study of proteins, offers a complementary approach to understanding the effects of this compound. A label-free quantitative proteomic analysis of mouse neuroblastoma N2a cells treated with this compound revealed significant changes in the expression of 198 proteins when compared to cells treated with amyloid-beta oligomers. mdpi.com These altered proteins were found to be implicated in several pathways associated with neurodegenerative diseases, such as Alzheimer's disease, RNA transport, and protein processing in the endoplasmic reticulum. mdpi.com This proteomic data provides valuable insights into the molecular mechanisms underlying this compound's neuroprotective effects, suggesting that it may protect cells from amyloid-beta-induced death by downregulating p53 levels. mdpi.com

| Methodology | Identified Targets/Pathways | Key Findings | Cell/System Studied |

|---|---|---|---|

| Network Pharmacology | BCL2, RXRA, PKN2, XDH, PRKCA, FAP | Predicted 21 potential anti-rosacea targets for this compound. nih.gov | In silico analysis |

| Network Pharmacology | MAPK signaling, NF-kappa B signaling, PI3K-AKT signaling | Key pathways regulated by this compound's targets in the context of rosacea. nih.gov | In silico analysis |

| Proteomics | 198 significantly changed proteins | Identified protein expression changes in response to this compound in the presence of amyloid-beta. mdpi.com | Mouse neuroblastoma N2a cells |

| Proteomics | AD, RNA transport, ribosome, spliceosome, oxidative phosphorylation pathways | Pathways implicated by the proteins altered by this compound treatment. mdpi.com | Mouse neuroblastoma N2a cells |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into the binding interactions between a ligand, such as this compound, and its protein target at the atomic level. rsc.orgmdpi.com Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide a view of the dynamic evolution of the protein-ligand complex over time. rsc.orgmdpi.com

These methods have been extensively used to study the interactions of this compound with various targets. For example, molecular docking studies have investigated the binding of this compound to the N-methyl-D-aspartate (NMDA) receptor, revealing the binding mode and key interactions. rsc.org In the context of rosacea, molecular docking demonstrated robust interactions between this compound and three core targets (XDH, BCL2, and RXRA), with docking scores indicating strong binding affinities. nih.gov The binding affinity of this compound with Xanthine Dehydrogenase (XDH), for instance, was found to be -9.0 kcal/mol. nih.gov

MD simulations have been used to confirm the stability of these interactions in a simulated physiological environment. nih.govrsc.org For example, MD simulations of the this compound-XDH complex evaluated its dynamic behavior and structural integrity, confirming the stability predicted by docking studies. nih.gov These computational approaches are invaluable for understanding the chemical-scale interactions that underpin the biological activity of this compound and can guide the development of new drugs. rsc.org

| Protein Target | Methodology | Key Findings | Binding Affinity (kcal/mol) |

|---|---|---|---|

| NMDA Receptor | Molecular Docking, MD Simulation | Investigated binding mode and conformational stability of this compound analogues. rsc.org | Not specified in the provided text |

| Xanthine Dehydrogenase (XDH) | Molecular Docking, MD Simulation | Demonstrated the highest binding stability among rosacea-associated targets. nih.gov | -9.0 nih.gov |

| B-cell lymphoma 2 (BCL2) | Molecular Docking | Identified as a core target with strong binding affinity. nih.gov | -7.3 nih.gov |

| Retinoid X Receptor Alpha (RXRA) | Molecular Docking | Showed potential binding activity with this compound. nih.gov | -6.5 nih.gov |

In Vitro Assay Techniques (e.g., Western Blot, RT-qPCR, MTT, TUNEL, Acridine Orange/Ethidium (B1194527) Bromide Staining)

A variety of in vitro assay techniques are employed to investigate the cellular and molecular effects of this compound. These assays provide crucial data on protein expression, gene expression, cell viability, and apoptosis.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. In this compound research, Western blot analysis has been used to confirm the binding of this compound to its putative protein targets, such as mitochondria ATP synthase. nih.gov It has also been instrumental in elucidating this compound's impact on signaling pathways. For example, studies have used Western blotting to show that this compound treatment can modulate the levels of proteins involved in amyloid precursor protein (APP) processing, such as BACE1, PS1, and ADAM10. nih.govresearchgate.net Furthermore, it has been used to assess the expression of apoptosis-related proteins like Bcl-2 and Bax in response to this compound. researchgate.net

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): RT-qPCR is a sensitive technique for measuring gene expression levels. In the context of this compound, semi-quantitative RT-PCR has been used to analyze the expression of genes involved in its biosynthesis, such as lysine (B10760008) decarboxylase, in different parts of the Huperzia serrata plant. researchgate.net This helps in understanding the regulation of this compound production within the plant.

MTT Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. Studies have utilized the MTT assay to demonstrate the protective effects of this compound against various neurotoxic insults. For instance, it has been shown that this compound treatment can attenuate the decrease in cell viability induced by MPP+, a neurotoxin used to model Parkinson's disease in PC12 cells. researchgate.net

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. nih.gov This technique can be used to identify and quantify apoptotic cells in a cell population or tissue section. nih.gov

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This is a fluorescent staining method used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells. journalijar.comnih.govrjptonline.orgresearchgate.net Acridine orange stains both live and dead cells, with live cells showing a green nucleus, while ethidium bromide is only taken up by cells with a compromised membrane, staining the nucleus red. journalijar.comrjptonline.org Early apoptotic cells have a bright green nucleus with condensed or fragmented chromatin, while late apoptotic cells show orange to red nuclei with chromatin condensation.

| Assay Technique | Purpose | Key Findings in this compound Studies | Model System |

|---|---|---|---|

| Western Blot | Protein detection and quantification | Confirmed binding to mitochondria ATP synthase; modulated expression of APP processing and apoptosis-related proteins. nih.govnih.govresearchgate.netresearchgate.net | Mouse brain tissue, SH-SY5Y cells, PC12 cells |

| RT-qPCR | Gene expression analysis | Analyzed the expression of lysine decarboxylase gene in different parts of Huperzia serrata. researchgate.net | Huperzia serrata plant tissues |

| MTT Assay | Cell viability assessment | Demonstrated attenuation of MPP+-induced cell toxicity. researchgate.net | PC12 cells |

| TUNEL Assay | Apoptosis detection (DNA fragmentation) | Used to assess programmed cell death. nih.gov | General application in cell biology |

| Acridine Orange/Ethidium Bromide Staining | Apoptosis/necrosis differentiation | Visualizes nuclear changes characteristic of apoptosis. journalijar.comnih.govrjptonline.orgresearchgate.net | General application in cell biology |

Advanced Imaging and Biochemical Analysis in Preclinical Models

Preclinical studies in animal models are crucial for evaluating the in vivo efficacy and mechanisms of compounds like this compound. nih.gov These studies often employ a combination of advanced imaging and biochemical analysis to provide a comprehensive picture of the compound's effects.